Levo-3alpha,5beta-tetrahydronorgestrel
Description
Structure
2D Structure
Properties
Molecular Formula |
C21H32O2 |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
13-ethyl-17-ethynyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,14-19,22-23H,3,5-13H2,1H3 |
InChI Key |
PTHVTSMKEGKAHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O |
Origin of Product |
United States |
Biochemical Pathways of Levo 3alpha,5beta Tetrahydronorgestrel Formation
Enzymatic Reduction of the Δ4-3-Oxo Group in Levonorgestrel (B1675169)
The primary metabolic pathway leading to the formation of Levo-3alpha,5beta-tetrahydronorgestrel involves the enzymatic reduction of the A-ring in Levonorgestrel. This process eliminates the double bond and reduces the ketone group, resulting in a saturated ring system.
The reduction of Levonorgestrel is carried out by members of the aldo-keto reductase (AKR) superfamily. Specifically, the initial and rate-limiting step of 5β-reduction is catalyzed by the enzyme steroid 5β-reductase, which is systematically known as AKR1D1. This enzyme is primarily responsible for the conversion of Δ4-3-ketosteroids into their 5β-reduced metabolites.
Following the 5β-reduction of the double bond, the 3-oxo group is then reduced to a 3α-hydroxyl group by 3α-hydroxysteroid dehydrogenases (3α-HSDs). Several isoforms of the AKR1C subfamily, including AKR1C1, AKR1C2, and AKR1C4, possess 3α-HSD activity and are involved in the metabolism of 5β-reduced steroids. While AKR1C4 is predominantly found in the liver, AKR1C1 and AKR1C2 are expressed in various tissues. The concerted action of AKR1D1 and these AKR1C isoforms leads to the formation of this compound.
| Enzyme Family | Specific Enzyme | Function in this compound Formation |
|---|---|---|
| Aldo-Keto Reductase (AKR) | AKR1D1 (5β-Reductase) | Catalyzes the stereospecific reduction of the Δ4-5 double bond in Levonorgestrel to yield a 5β-dihydro intermediate. |
| Aldo-Keto Reductase (AKR) | AKR1C1, AKR1C2, AKR1C4 (3α-HSDs) | Catalyze the reduction of the 3-oxo group of the 5β-dihydro intermediate to a 3α-hydroxy group. |
The reduction of the A-ring of Levonorgestrel is a highly stereospecific process. The enzyme 5β-reductase (AKR1D1) exclusively introduces a hydrogen atom to the β-face at the C-5 position, resulting in a cis-fusion of the A and B rings of the steroid nucleus. This stereospecificity is crucial for the subsequent recognition and processing by 3α-hydroxysteroid dehydrogenases. The subsequent reduction of the 3-keto group to a 3α-hydroxyl group is also stereospecific, governed by the active site geometry of the involved AKR1C isoforms.
The enzymatic reduction of Levonorgestrel is a cofactor-dependent process. Both 5β-reductase (AKR1D1) and the 3α-hydroxysteroid dehydrogenases of the AKR1C family utilize nicotinamide adenine dinucleotide phosphate (NADPH) as the reducing cofactor. NADPH provides the hydride ion that is transferred to the steroid substrate during the reduction reaction. The binding of NADPH to the enzyme is a prerequisite for substrate binding and catalysis.
Conjugation Reactions and Metabolite Derivatization
Following its formation, this compound undergoes phase II conjugation reactions, which increase its water solubility and facilitate its elimination from the body. The primary conjugation pathways are glucuronidation and sulfation.
Glucuronidation is a major pathway for the conjugation of this compound. This reaction involves the transfer of glucuronic acid from the cofactor uridine diphosphate-glucuronic acid (UDPGA) to the hydroxyl groups of the metabolite. This process is catalyzed by a family of enzymes known as uridine diphosphate-glucuronosyltransferases (UGTs). While the specific UGT isoforms responsible for the glucuronidation of this compound have not been definitively identified, members of the UGT1A and UGT2B subfamilies are known to be involved in the conjugation of steroid hormones and their metabolites. The resulting glucuronide conjugates are highly water-soluble and are readily excreted in the urine. In fact, the most abundant urinary metabolite of levonorgestrel is 3α,5β-tetrahydrolevonorgestrel glucuronide nih.gov.
Sulfation is another important conjugation pathway for this compound. This reaction involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of the metabolite. This process is catalyzed by sulfotransferase (SULT) enzymes. While the specific SULT isoforms involved have not been fully elucidated, members of the SULT1E and SULT2A subfamilies are known to sulfate (B86663) steroids. The resulting sulfate conjugates are found circulating in the blood and are also excreted.
| Conjugation Pathway | Enzyme Family | Cofactor | Primary Excretion Route |
|---|---|---|---|
| Glucuronidation | Uridine Diphosphate-Glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Urine |
| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Urine and Feces |
Sites of Conjugation on the this compound Scaffold
Following its formation, this compound undergoes Phase II conjugation reactions to increase its water solubility and facilitate its excretion from the body. These reactions primarily involve glucuronidation and sulfation.
The principal sites for conjugation on the this compound molecule are the hydroxyl groups. The most abundant urinary metabolite is 3alpha,5beta-tetrahydrolevonorgestrel glucuronide, indicating that the hydroxyl group at the 3-alpha position is a major site for glucuronide conjugation nih.gov. While the metabolites of levonorgestrel are found in circulation predominantly as sulfates, they are primarily excreted in the urine as glucuronides drugbank.comnih.gov. Levonorgestrel itself is conjugated at the 17β-hydroxyl group to form sulfate and, to a lesser degree, glucuronide conjugates nih.govclinpgx.org. It is therefore plausible that the remaining hydroxyl groups on the tetrahydro-metabolite are also available for these conjugation reactions.
In Vitro Studies on Biotransformation using Subcellular Fractions (e.g., Hepatic Microsomes, Cytosol)
The elucidation of the metabolic pathways of levonorgestrel has been significantly aided by in vitro studies utilizing subcellular fractions of liver cells, namely microsomes and cytosol. These fractions contain the enzymes responsible for the biotransformation of levonorgestrel.
Hepatic microsomes are rich in cytochrome P450 (CYP) enzymes, which are primarily involved in oxidative metabolism nih.gov. Studies have shown that CYP3A4 and CYP3A5 are involved in the hydroxylation of levonorgestrel drugbank.com. However, the key reductive steps that lead to the formation of this compound occur in the cytosolic fraction of the liver cell, which contains various reductases. Research on the related progestogen gestodene has demonstrated that A-ring reduction is a major biotransformation that takes place in the human liver cytosol. In vitro studies on levonorgestrel metabolism in rat hypothalamus and pituitary have also shown that the A-ring reduction is NADPH-dependent, a cofactor typically utilized by cytosolic reductases nih.gov. The in vitro metabolism of the stereoisomers of norgestrel (B7790687) by a rabbit liver microsomal fraction also resulted in the formation of ring-A reduced metabolites nih.gov.
The following table summarizes the key findings from in vitro studies on levonorgestrel metabolism.
| Subcellular Fraction | Enzyme Class | Metabolic Reaction | Resulting Metabolite(s) |
|---|---|---|---|
| Hepatic Microsomes | Cytochrome P450 (e.g., CYP3A4, CYP3A5) | Hydroxylation | Hydroxylated levonorgestrel derivatives (e.g., 16β-hydroxylevonorgestrel) |
| Hepatic Cytosol | Reductases | A-ring reduction | Tetrahydrolevonorgestrel isomers (including this compound) |
Isotopic Labeling Studies for Elucidating Metabolic Flux and Fate
Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs and endogenous compounds. In the context of levonorgestrel, both radioactive and stable isotopes have been employed to understand its metabolic pathways and clearance.
Early studies utilized radioactively labeled norgestrel, the racemic mixture containing levonorgestrel, to investigate its metabolism in humans. Following the administration of (14)C-norgestrel, analysis of urinary metabolites revealed that 3alpha,5beta-tetrahydronorgestrel (B585262) was a major metabolite nih.govpharmacompass.com. These studies were crucial in identifying the key metabolic products and their excretion routes. Another study used tritium-labeled levonorgestrel ([3H]LNG) to examine its in vitro conversion to A-ring reduced derivatives in target organs nih.govdrugbank.com.
More recent methodologies often employ stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), in combination with mass spectrometry. This approach allows for the detailed characterization of metabolic pathways and can help in quantifying the flux through different routes without the need for radioactivity. While specific studies on this compound using stable isotopes are not extensively detailed in the provided results, the general application of these techniques is well-established in steroid metabolism research.
The data from these isotopic labeling studies are summarized in the table below.
| Isotope Used | Study Type | Key Finding |
|---|---|---|
| Carbon-14 (¹⁴C) | In vivo (human) | Identified 3alpha,5beta-tetrahydronorgestrel as a major urinary metabolite of norgestrel. |
| Tritium (³H) | In vitro (rat tissues) | Demonstrated the conversion of levonorgestrel to A-ring reduced derivatives, including tetrahydrolevonorgestrel isomers. |
Stereochemical Aspects and Structural Elucidation of Levo 3alpha,5beta Tetrahydronorgestrel
Absolute Configuration Determination of the 3α-Hydroxyl and 5β-Hydrogen
The absolute configuration of the stereocenters in Levo-3alpha,5beta-tetrahydronorgestrel, specifically the 3α-hydroxyl and 5β-hydrogen, is a result of the enzymatic reduction of the A-ring of the parent compound, levonorgestrel (B1675169). The designation '3α' indicates that the hydroxyl group at the C3 position is oriented below the plane of the steroid's A-ring, while the '5β' designation signifies that the hydrogen atom at the C5 position is also below the plane of the A/B ring junction, resulting in a cis-fused A/B ring system.
The determination of this specific stereochemistry relies on a combination of spectroscopic techniques and, where possible, X-ray crystallography of the compound or its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. For instance, the coupling constants and chemical shifts of the protons on the A-ring, particularly the proton at C3, can provide definitive information about the orientation of the hydroxyl group. In a 3α-hydroxy steroid, the C3 proton is in an equatorial position, leading to smaller coupling constants with the adjacent C2 and C4 protons compared to a 3β-axial proton.
Analysis of Related Stereoisomeric Metabolites
The metabolism of levonorgestrel also produces other stereoisomers of tetrahydronorgestrel, primarily 3alpha,5alpha-tetrahydronorgestrel and 3beta,5beta-tetrahydronorgestrel. A comparative analysis of these isomers is essential for understanding the structural nuances that arise from different spatial arrangements of the substituents on the A-ring.
3beta,5beta-tetrahydronorgestrel : This isomer shares the cis-fused A/B ring junction with this compound. However, the hydroxyl group at the C3 position is in the β-orientation, meaning it is positioned above the plane of the A-ring. In a chair conformation, this 3β-hydroxyl group would occupy an equatorial position. The 3alpha,5beta and 3beta,5beta isomers of tetrahydronorgestrel have been isolated from urine and identified using mass spectrometry and chromatographic techniques nih.gov.
The differences in the stereochemistry of these metabolites can be systematically analyzed using spectroscopic methods. For example, NMR spectroscopy can distinguish between these isomers based on the chemical shifts and coupling constants of the protons in the A-ring. The orientation of the C3-hydroxyl group (axial vs. equatorial) and the nature of the A/B ring fusion (cis vs. trans) lead to distinct spectral fingerprints for each isomer.
Conformational Analysis and Steroidal Ring Puckering in Solution and Solid State
The three-dimensional shape of this compound is not static but exists in a dynamic equilibrium of different conformations, particularly concerning the puckering of its steroidal rings. The 5β-configuration imposes significant conformational constraints on the molecule.
The A-ring in a 5β-steroid like this compound typically adopts a chair conformation. Due to the cis-fusion with the B-ring, the A-ring is sharply bent relative to the plane of the B, C, and D rings. In this conformation, the 3α-hydroxyl group is in an axial orientation, which can influence its chemical reactivity and interactions with biological macromolecules.
In solution, the molecule will exist as an equilibrium of these various ring conformations. The exact nature of this equilibrium can be studied using advanced NMR techniques, such as the analysis of nuclear Overhauser effects (NOEs) and coupling constants, which provide information about through-space distances and dihedral angles between atoms.
Advanced Analytical Methodologies for Levo 3alpha,5beta Tetrahydronorgestrel Profiling
Mass Spectrometry-Based Characterization and Identification
Mass spectrometry (MS) is a cornerstone technique for the structural elucidation and quantification of steroid metabolites. Its high sensitivity and specificity allow for the confident identification of compounds even at trace levels.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of Levo-3alpha,5beta-tetrahydronorgestrel. Unlike nominal mass instruments, HRMS analyzers, such as Orbitrap or time-of-flight (TOF) systems, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 ppm).
This compound is formed by the reduction of the A-ring α,β-unsaturated ketone of levonorgestrel (B1675169), resulting in the addition of four hydrogen atoms. This metabolic conversion changes the molecular formula from C₂₁H₂₈O₂ (levonorgestrel) to C₂₁H₃₂O₂. HRMS can distinguish the exact mass of the protonated molecule [M+H]⁺ of this compound from other potential isobaric (same nominal mass) interferences. The theoretical exact mass of the neutral metabolite is 316.24023 Da. An HRMS instrument would measure this with a mass error in the low millidalton range, providing strong evidence for the assigned molecular formula. In metabolomics studies, this capability is crucial for differentiating between various potential metabolites, such as a hydroxylated levonorgestrel (C₂₁H₂₈O₃), which has a different elemental composition. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Structural Insights
Tandem mass spectrometry (MS/MS), also known as MS², is a powerful technique used to elicit structural information from a molecule. omicsonline.orgnationalmaglab.org In an MS/MS experiment, a specific ion, known as the precursor ion (e.g., the protonated molecule of this compound at m/z 317.2), is selected in the first stage of the mass spectrometer. wikipedia.org This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID) with an inert gas like argon or nitrogen. nih.govyoutube.com The resulting fragment ions, called product ions, are then analyzed in the second stage of the mass spectrometer.
The fragmentation pattern is characteristic of the molecule's structure. For steroidal compounds, common fragmentation pathways involve losses of water (-18 Da) from hydroxyl groups and cleavages across the steroid rings. For this compound, the fragmentation spectrum would be distinct from its parent compound, levonorgestrel. Levonorgestrel itself shows a characteristic product ion at m/z 245.1, resulting from fragmentation of the D-ring. researchgate.netnih.gov The fragmentation of the saturated A-ring in this compound would produce a different set of product ions, allowing for its specific identification and differentiation from other reduced isomers. Analysis of these unique fragmentation patterns provides definitive structural confirmation.
Quantitative Method Development using Isotope-Dilution Mass Spectrometry in Biological Matrices
Isotope-dilution mass spectrometry is the gold standard for accurate quantification of analytes in complex biological samples like plasma or urine. silae.it This method involves the addition of a known amount of a stable isotope-labeled (SIL) internal standard to the sample prior to any extraction or processing steps. For this compound, an ideal internal standard would be the same molecule but with several carbon-13 (¹³C) or deuterium (B1214612) (²H) atoms incorporated into its structure, for example, this compound-d₄. While a specific SIL-standard for this metabolite may require custom synthesis, SIL-standards for the parent drug, such as levonorgestrel-d₆, are commercially available and routinely used in quantitative assays. omicsonline.orgthieme-connect.com
The SIL internal standard is chemically identical to the analyte and thus behaves identically during sample extraction, cleanup, and ionization, correcting for any matrix effects or sample loss. silae.it Since the internal standard has a different mass, it can be distinguished from the endogenous analyte by the mass spectrometer. Quantification is achieved by measuring the ratio of the MS response of the analyte to the MS response of the internal standard. This ratio is then compared to a calibration curve generated using standards of known concentrations. This approach provides high precision and accuracy, as demonstrated in numerous quantitative assays for levonorgestrel and other steroids. researchgate.netcdc.gov
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from its parent drug, other metabolites, and endogenous interferences in biological samples before MS analysis. The choice between gas and liquid chromatography depends on the analyte's properties.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography requires analytes to be volatile and thermally stable. Steroids like this compound are not inherently volatile due to their polar hydroxyl groups. Therefore, a chemical derivatization step is mandatory prior to GC-MS analysis. mdpi.com
A common derivatization method is trimethylsilylation, where polar hydroxyl groups are converted to less polar trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com This process increases the volatility of the metabolite, allowing it to be analyzed by GC. The resulting TMS-derivatized this compound can then be separated on a GC column and detected by a mass spectrometer. GC-MS provides excellent chromatographic resolution and characteristic, reproducible mass spectra that are useful for identification. However, the requirement for derivatization can be time-consuming and introduce variability. researchgate.net
| Technique | Requirement | Common Reagent | Advantage | Disadvantage |
| GC-MS | Chemical Derivatization | MSTFA, BSTFA | High resolution, reproducible spectra | Time-consuming, potential for artifacts |
Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS/MS) for Polar and Conjugated Forms
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for analyzing steroid metabolites. nih.gov It is particularly well-suited for polar compounds and can analyze conjugated metabolites directly, which is a significant advantage over GC-MS. researchgate.netnih.gov this compound and its conjugates (glucuronides and sulfates) are readily soluble in the mobile phases used in reversed-phase LC.
In a typical LC-MS/MS method for this compound, separation would be achieved on a C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) hydroxide (B78521) to improve ionization. nih.govnih.gov Ionization is commonly performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net ESI is generally preferred for its high sensitivity with polar compounds. researchgate.net
A key advantage of LC-MS/MS is its ability to directly measure Phase II metabolites. Since this compound is excreted predominantly as glucuronide and sulfate (B86663) conjugates, LC-MS/MS can quantify these forms without requiring a hydrolysis step, which can be a source of variability. nih.gov This allows for a more comprehensive metabolic profile. The high sensitivity and specificity of LC-MS/MS, especially in multiple reaction monitoring (MRM) mode, make it the definitive tool for profiling this compound in complex biological fluids. thieme-connect.com
| Technique | Analyte Form | Common Column | Ionization Source | Key Advantage |
| LC-MS/MS | Free & Conjugated | C18 | ESI, APCI | Direct analysis of polar conjugates, high sensitivity |
Optimization of Chromatographic Conditions for Stereoisomer Resolution
The separation of steroid stereoisomers, such as this compound and its counterparts (e.g., 3alpha,5alpha; 3beta,5alpha; 3beta,5beta isomers), presents a significant chromatographic challenge due to their nearly identical physicochemical properties. High-Performance Liquid Chromatography (HPLC) is the method of choice for such resolutions, demanding careful optimization of chromatographic parameters. nih.govcapes.gov.br
The primary goal is to exploit the subtle differences in the three-dimensional structure of the isomers, which can influence their interaction with the stationary and mobile phases. chromforum.org Reversed-phase chromatography, typically employing a C18 stationary phase, is a common starting point for the separation of levonorgestrel and its metabolites. researchgate.netmdpi.com The optimization process involves a systematic evaluation of several key parameters:
Stationary Phase: While C18 columns are widely used, alternative bonded phases such as C30 or those with phenyl-hexyl functionalities can offer different selectivities for steroid isomers. The choice of stationary phase is critical for achieving baseline resolution.
Mobile Phase Composition: The ratio of the organic modifier (typically acetonitrile or methanol) to the aqueous phase is a primary driver of retention and resolution. nih.govmdpi.com Acetonitrile often provides better selectivity for structurally similar compounds compared to methanol. Gradient elution, where the concentration of the organic solvent is increased over the course of the analytical run, is generally necessary to separate metabolites with a range of polarities and to achieve optimal peak shape. researchgate.netresearchgate.net
Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, thereby influencing peak efficiency and selectivity. mdpi.com Column temperatures are often maintained between 30°C and 40°C to ensure reproducible retention times and improve peak symmetry. researchgate.net
Flow Rate: Adjusting the flow rate can impact resolution and analysis time. A lower flow rate generally increases the number of theoretical plates and improves separation, albeit at the cost of a longer run time. mdpi.com
A hypothetical set of optimized HPLC conditions for the resolution of tetrahydronorgestrel isomers is presented in the table below.
Table 1: Hypothetical Optimized HPLC Conditions for Tetrahydronorgestrel Isomer Resolution
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) researchgate.net |
| Mobile Phase A | 0.1% Formic Acid in Water researchgate.net |
| Mobile Phase B | Acetonitrile mdpi.comresearchgate.net |
| Gradient | Start at 30% B, linear increase to 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min researchgate.net |
| Column Temperature | 40°C researchgate.netresearchgate.net |
| Injection Volume | 10 µL researchgate.net |
| Detection | UV at 244 nm or Mass Spectrometry (MS) mdpi.com |
Thin-Layer Chromatography (TLC) in Metabolite Screening
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile preliminary screening tool for the analysis of steroid metabolites in various biological samples. nih.gov It is particularly useful for quickly assessing the metabolic profile of a parent drug like levonorgestrel and for guiding the purification of specific metabolites such as this compound. mdpi.com
In the context of screening for this compound, a typical TLC procedure would involve spotting an extracted biological sample onto a silica (B1680970) gel plate (the stationary phase). The plate is then developed in a chamber containing a suitable mobile phase. The choice of mobile phase is critical and is based on the polarity of the target analyte. Given that this compound is more polar than its parent compound, levonorgestrel, due to the reduction of the A-ring ketone to a hydroxyl group, a moderately polar solvent system is required. chromforum.org
Common mobile phase systems for steroid analysis include mixtures of chloroform, methanol, ethyl acetate, and hexane (B92381) in varying ratios. chromforum.orgjocpr.com After development, the separated compounds are visualized. Since steroids like this compound lack a strong chromophore for visualization under ambient light, specific techniques are employed:
UV Light: If the TLC plate contains a fluorescent indicator (e.g., GF254), compounds that absorb UV light will appear as dark spots under short-wave UV (254 nm). researchgate.net
Staining Reagents: Spraying the plate with a corrosive or color-forming reagent is a common method. The Lieberman-Burchard reagent (acetic anhydride (B1165640) and sulfuric acid) or a solution of phosphomolybdic acid followed by heating will produce colored spots characteristic of steroids. chromforum.org
The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for identification. The Rf value is dependent on the specific TLC system used.
Table 2: Estimated TLC Parameters for this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 GF254 |
| Mobile Phase System | Chloroform:Methanol (95:5, v/v) |
| Visualization | 1. UV light (254 nm)2. Spray with Lieberman-Burchard reagent and heat at 100°C for 5-10 minutes. |
| Compound | Estimated Rf Value |
| Levonorgestrel | ~0.55 |
| This compound | ~0.40 (Expected to be lower than levonorgestrel due to increased polarity) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
While chromatographic methods are excellent for separation and tentative identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the unparalleled tool for the definitive structural and stereochemical elucidation of complex organic molecules like this compound. researchgate.net
¹H NMR and ¹³C NMR Chemical Shift Assignments
While a complete, experimentally verified set of NMR data for this compound is not widely published, chemical shifts can be predicted with a high degree of confidence. These predictions are based on extensive databases of steroid NMR data and a thorough understanding of substituent effects. The key structural features influencing the NMR spectrum of this compound relative to its parent compound are the conversion of the C3-ketone to a 3α-hydroxyl group and the saturation of the C4-C5 double bond to a 5β-hydrogen configuration. The 5β configuration results in a cis-fused A/B ring system, which induces significant and predictable changes in the chemical shifts of the A and B ring carbons and protons compared to a trans-fused (5α) system.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound (in CDCl₃)
Note: These are estimated values based on known steroid NMR data. Actual experimental values may vary.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity / Key Couplings |
| C-3 | ~67.5 | ~4.05 | br m, W1/2 ≈ 8 Hz (equatorial H) |
| C-5 | ~43.0 | ~1.80 | m |
| C-10 | ~38.0 | - | - |
| C-13 | ~48.5 | - | - |
| C-17 | ~80.5 | - | - |
| C-18 | ~12.8 | ~0.92 | s |
| C-20 | ~87.0 | ~2.65 | s |
| C-21 | ~74.5 | - | - |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle, establishing atom-to-atom connectivity, and, most critically, defining the molecule's three-dimensional stereochemistry. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity within each of the steroid rings. For instance, it would show a correlation between the proton at C-3 and the methylene (B1212753) protons at C-2 and C-4, confirming the position of the hydroxyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton directly to the carbon atom to which it is attached. This powerful experiment allows for the unambiguous assignment of carbon signals based on their corresponding, and often better-resolved, proton signals. It is fundamental for mapping out the entire C-H framework of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the long-range (typically 2-3 bonds) connectivity between protons and carbons. This is crucial for piecing together the steroid's quaternary centers and different ring systems. Key HMBC correlations for confirming the structure of this compound would include:
Correlations from the C-18 methyl protons (¹H) to C-12, C-13, C-14, and C-17 (¹³C).
Correlations from the ethynyl (B1212043) proton (H-20) to C-17 and C-21 (the quaternary ethynyl carbon).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining stereochemistry as it identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY is the definitive technique to confirm both the A/B ring junction and the orientation of the C-3 hydroxyl group:
5β-Configuration: A key NOE correlation would be observed between the axial 5β-proton and the C-18 methyl protons. This through-space interaction is only possible in the cis-fused A/B ring system, providing unequivocal proof of the 5β stereochemistry.
3α-Hydroxyl Group: The proton at C-3 (H-3) is in an equatorial orientation in the 3α-hydroxy configuration. It would show a strong NOE to the axial proton at C-1 and the axial proton at C-5, confirming its spatial arrangement.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural and stereochemical assignment of this compound can be achieved.
Investigation of Biological Activity and Receptor Interactions of Levo 3alpha,5beta Tetrahydronorgestrel in Preclinical Models
Assessment of Androgenic Receptor Binding Affinity and Potential Modulatory Effects
Research into the androgenic properties of levonorgestrel (B1675169) and its metabolites has been a subject of interest, given the structural similarities to endogenous androgens. The parent compound, levonorgestrel, is known to bind to the androgen receptor (AR). nih.govnih.govdrugbank.com However, its metabolic conversion to Levo-3alpha,5beta-tetrahydronorgestrel appears to lead to a significant loss of this activity.
A pivotal in vitro study examining the interaction of levonorgestrel and its derivatives with steroid receptors provided direct evidence on this matter. The research demonstrated that while levonorgestrel itself has a notable affinity for the androgen receptor, the further reduction of the A-ring to form 3alpha,5beta-tetrahydro levonorgestrel results in an abolition of its binding activity to the AR. nih.gov This suggests that the specific stereochemistry of the 3-hydroxy and 5-hydrogen groups in this compound is incompatible with the ligand-binding pocket of the androgen receptor.
Table 1: Relative Binding Affinity of this compound to the Androgen Receptor
| Compound | Relative Binding Affinity to Androgen Receptor (AR) | Reference |
| This compound | Abolished | nih.gov |
| Levonorgestrel | High | nih.gov |
| 5-alpha-dihydro-levonorgestrel | Enhanced (compared to Levonorgestrel) | nih.gov |
This table is based on qualitative descriptions from the cited preclinical research.
Progesterone (B1679170) Receptor Binding and Ligand Activity in Recombinant Systems and Cell Lines
The primary pharmacological activity of levonorgestrel is mediated through its high affinity for the progesterone receptor (PR), leading to its potent progestational effects. nih.govnih.govdrugbank.com The metabolic transformation to this compound, however, drastically alters this interaction.
The same in vitro study that assessed androgen receptor binding also investigated the affinity for the progesterone receptor. The findings were conclusive: the reduction of the A-ring to the 3-alpha, 5-beta-tetrahydro configuration completely abolished the binding of the metabolite to the progesterone receptor. nih.gov This indicates that the structural modifications inherent in the formation of this compound are not tolerated by the progesterone receptor's binding site, rendering the metabolite inactive as a progestin.
Table 2: Progesterone Receptor Binding Affinity of this compound
| Compound | Relative Binding Affinity to Progesterone Receptor (PR) | Reference |
| This compound | Abolished | nih.gov |
| Levonorgestrel | High | nih.gov |
| 5-alpha-dihydro-levonorgestrel | Diminished | nih.gov |
This table is based on qualitative descriptions from the cited preclinical research.
Glucocorticoid and Mineralocorticoid Receptor Interactions and Transactivation Studies
In general, the structural requirements for high-affinity binding to GR and MR are quite specific. Given the profound loss of affinity for the structurally related androgen and progesterone receptors following the 3-alpha, 5-beta reduction of levonorgestrel, it is plausible to hypothesize that this compound would also exhibit negligible binding and functional activity at the glucocorticoid and mineralocorticoid receptors. However, without direct experimental evidence from binding assays or transactivation studies, this remains a supposition.
Evaluation of Potential Residual Biological Activity or Inactivity as a Metabolic Product
The metabolic pathway leading to this compound can, therefore, be considered a deactivation pathway. This is a common feature of steroid hormone metabolism, where enzymatic modifications serve to terminate the biological signal of the active hormone and facilitate its excretion. Most of the metabolites of levonorgestrel that circulate in the blood are sulfates of 3α, 5β tetrahydro-LNG, with excretion occurring predominantly in the form of glucuronides. fda.govsigmaaldrich.com This conjugation further increases water solubility and promotes elimination from the body, reinforcing the concept of metabolic inactivation.
Modulation of Cellular Signaling Pathways and Gene Expression Profiles in Non-Human Biological Systems
Specific studies detailing the effects of isolated this compound on cellular signaling pathways and gene expression profiles in non-human biological systems are not present in the available scientific literature. As this metabolite appears to be biologically inert due to its inability to bind to the primary steroid receptors of its parent compound, it is unlikely to initiate the downstream signaling cascades and changes in gene transcription that are characteristic of hormonally active steroids.
Any investigation into its effects would likely confirm a lack of significant modulation of pathways typically regulated by androgens, progestins, glucocorticoids, or mineralocorticoids. However, in the absence of direct experimental data, a definitive statement on its complete lack of effect on any cellular process cannot be made.
Computational Modeling and Structure Activity Relationship Sar Insights for Levo 3alpha,5beta Tetrahydronorgestrel
Molecular Docking Simulations with Steroid Hormone Receptors to Elucidate Binding Modes
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Levo-3alpha,5beta-tetrahydronorgestrel, docking simulations are employed to understand its binding affinity and interaction patterns within the ligand-binding domains (LBD) of various steroid hormone receptors, such as the progesterone (B1679170) receptor (PR), androgen receptor (AR), and estrogen receptor (ER).
Research into the metabolites of levonorgestrel (B1675169) has revealed that structural changes, particularly in the A-ring, significantly alter receptor binding affinities. For instance, studies on the stereoisomer, 3α,5α-tetrahydronorgestrel, have shown that the reduction of the A-ring double bond and the 3-keto group dramatically affects its interaction with steroid receptors. While levonorgestrel itself binds with high affinity to both PR and AR, its 5α-reduced metabolite, 5α-dihydronorgestrel, shows a decreased affinity for PR but an enhanced affinity for AR. nih.gov Further reduction to 3α,5α-tetrahydronorgestrel has been found to abolish binding activity to PR and AR. nih.gov
These findings suggest that the stereochemistry of the A/B ring junction (5α vs. 5β) and the orientation of the 3-hydroxyl group (α vs. β) are critical determinants of receptor interaction. Molecular docking simulations for this compound would aim to elucidate the specific hydrogen bonds, hydrophobic interactions, and steric clashes that govern its binding, or lack thereof, to these receptors. The simulations would model the compound within the receptor's binding pocket, calculating a binding energy score that correlates with binding affinity. Key amino acid residues within the LBD that form crucial contacts with the ligand can be identified, providing a structural basis for its biological activity.
Table 1: Relative Binding Affinities (RBA) of Levonorgestrel and its Metabolites to Steroid Receptors
| Compound | Progesterone Receptor (PR) RBA | Androgen Receptor (AR) RBA | Estrogen Receptor (ER) RBA |
| Levonorgestrel | High | High | No significant binding |
| 5α-Dihydronorgestrel | Diminished | Enhanced | No significant binding |
| 3α,5α-Tetrahydronorgestrel | Abolished | Abolished | No significant binding |
| This compound | Predicted to be very low | Predicted to be very low | Predicted to be very low |
This table is based on findings for the 5α-stereoisomer and provides a predictive framework for the 5β-isomer based on established structure-activity relationships. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis of Norgestrel (B7790687) Metabolites and their Stereoisomers
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. documentsdelivered.com These models are instrumental in predicting the activity of new or untested compounds and in understanding the structural features that determine their potency and receptor selectivity. For norgestrel metabolites, including this compound and its stereoisomers, QSAR analysis can provide a framework for understanding how variations in their three-dimensional structure affect their binding to steroid hormone receptors.
A typical QSAR study involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical. unicamp.brscielo.br Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical model that links these descriptors to the observed biological activity (e.g., receptor binding affinity). scielo.br
For progestins and their metabolites, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are particularly insightful. nih.govoup.com CoMFA generates 3D grid-based steric and electrostatic fields around an aligned set of molecules. The variations in these fields are then correlated with biological activity, producing contour maps that highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. oup.com Such an analysis for norgestrel metabolites would reveal the precise spatial requirements for optimal interaction with the progesterone and androgen receptors, explaining why metabolites like this compound exhibit significantly lower binding affinities compared to the parent compound. The analysis would likely indicate that the specific stereochemistry of the A/B ring fusion and the 3-hydroxyl group in this compound leads to a poor fit within the receptor's binding pocket.
Table 2: Common Molecular Descriptors Used in QSAR Analysis of Steroids
| Descriptor Category | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Number of Rings | Size and basic composition of the molecule |
| Topological | Connectivity Indices (e.g., Kier & Hall) | Atomic connectivity and branching |
| Geometric (3D) | Molecular Volume, Surface Area, Principal Moments of Inertia | Shape and size of the molecule in 3D space |
| Electrostatic | Dipole Moment, Partial Atomic Charges | Distribution of charge within the molecule |
| Quantum-Chemical | HOMO/LUMO Energies, Molar Refractivity | Electronic properties and polarizability |
Prediction of Metabolic Sites and Pathways using In Silico Approaches
In silico methods for predicting drug metabolism are crucial tools in drug discovery and development, helping to identify potential metabolic liabilities early in the process. nih.govnih.gov For this compound, these approaches can confirm its status as a major metabolite of levonorgestrel and predict any further metabolic transformations it might undergo. The primary metabolic pathway for levonorgestrel involves the reduction of the A-ring, leading to the formation of various tetrahydro metabolites. fda.gov
The major enzymes responsible for the metabolism of levonorgestrel are Cytochrome P450 (CYP) enzymes, particularly CYP3A4. fda.govnih.gov In silico models for CYP-mediated metabolism can be broadly categorized as ligand-based or structure-based. nih.gov Ligand-based methods use information from known substrates to build models that can predict the likelihood of a new compound being metabolized by a specific CYP isoform. Structure-based methods, on the other hand, involve docking the compound into the crystal structure of the CYP enzyme to predict binding and identify potential sites of metabolism (SOMs). nih.gov
For this compound, in silico tools would predict that the A-ring is already saturated, making further reduction unlikely. The primary subsequent metabolic reactions are predicted to be conjugation reactions, such as glucuronidation and sulfation. fda.gov Indeed, clinical data confirms that the major circulating metabolites of levonorgestrel are sulfates of 3α,5β-tetrahydro-levonorgestrel, with excretion occurring predominantly in the form of glucuronides. fda.gov In silico systems can also predict the specific hydroxyl groups that are most likely to undergo conjugation.
Table 3: Predicted Metabolic Profile of this compound
| Metabolic Process | Key Enzymes | Predicted Products |
| Phase I Metabolism | CYP Isoforms (e.g., CYP3A4) | Minimal further oxidation expected due to saturated A-ring. Potential for hydroxylation at other positions. |
| Phase II Metabolism | UGTs (UDP-glucuronosyltransferases), SULTs (Sulfotransferases) | Glucuronide and sulfate (B86663) conjugates of this compound. |
Theoretical Conformational Landscape Exploration and Energetic Minimization
The biological activity of a flexible molecule like this compound is not solely determined by its static 2D structure but by the ensemble of its accessible 3D conformations in solution. Theoretical conformational analysis aims to explore the potential energy surface of a molecule to identify its stable low-energy conformations (rotamers) and the energy barriers between them. wikipedia.org This is typically achieved using molecular mechanics or quantum mechanics methods. nih.gov
For a tetracyclic steroid, the conformational landscape is defined by the puckering of the individual rings and the orientation of substituents. The process begins with generating a diverse set of initial conformations, often through systematic or stochastic searches of the rotatable bonds. Each of these conformations is then subjected to energy minimization, a process that adjusts the geometry of the molecule to find a local minimum on the potential energy surface. This is commonly performed using molecular mechanics force fields such as CHARMM or MMFF. nih.gov
The result is a set of low-energy conformers and their relative energies, which can be used to calculate the probability of each conformation being populated at a given temperature. This information is critical for understanding which shape the molecule is likely to adopt when approaching a receptor binding site. For this compound, the conformational analysis would focus on the flexibility of the steroid backbone, particularly the A and B rings, and the orientation of the 17α-ethinyl and 17β-hydroxyl groups, which are crucial for receptor interaction. The analysis would likely reveal that the 5β configuration imposes a significant bend in the steroid nucleus compared to the flatter 5α-isomers, which could sterically hinder its ability to fit into the relatively planar binding pockets of steroid receptors.
Table 4: General Steps in a Theoretical Conformational Analysis Workflow
| Step | Description | Computational Method |
| 1. Initial Structure Generation | Create a 3D model of the molecule. | Molecular modeling software. |
| 2. Conformational Search | Systematically or randomly rotate flexible bonds to generate a wide range of possible conformations. | Monte Carlo, Simulated Annealing, or systematic grid searches. |
| 3. Energy Minimization | Optimize the geometry of each generated conformation to find the nearest local energy minimum. | Molecular Mechanics (e.g., MM3, CHARMM) or Quantum Mechanics (e.g., DFT). |
| 4. Analysis of Results | Cluster the minimized structures, calculate their relative energies, and determine the population of each conformer. | Statistical analysis and Boltzmann distribution calculations. |
Future Research Trajectories for Levo 3alpha,5beta Tetrahydronorgestrel
Elucidation of Novel Biotransformation Enzymes and Genetic Polymorphisms Influencing its Formation
The biotransformation of levonorgestrel (B1675169) is a complex process primarily occurring in the liver through reduction, hydroxylation, and conjugation. wikipedia.org The formation of Levo-3alpha,5beta-tetrahydronorgestrel involves the reduction of the A-ring of the steroid nucleus. This metabolic pathway is catalyzed by specific enzyme families, and variations in their activity, potentially due to genetic differences, can lead to significant inter-individual variability in metabolite profiles.
Future research must focus on precisely identifying the enzymatic players responsible for this conversion. The primary candidates belong to the steroid 5α-reductase (SRD5A) and aldo-keto reductase (AKR) superfamilies. nih.gov While SRD5A enzymes are known for reducing the double bond at the C4-C5 position, AKRs catalyze the reduction of the 3-keto group to a hydroxyl group. Although the metabolism of levonorgestrel is known to be increased by inducers of CYP3A4 enzymes wikipedia.orgwww.gov.uk, the specific reductases for tetrahydronorgestrel formation are less defined.
A critical avenue of investigation is the impact of single nucleotide polymorphisms (SNPs) in the genes encoding these enzymes. Genetic variants in biotransformation enzymes can significantly alter pharmacokinetic profiles. nih.gov For instance, polymorphisms in CYP2B6 have been associated with altered levonorgestrel concentrations. nih.gov Therefore, a key research goal is to investigate SNPs in SRD5A and AKR genes to determine their influence on the rate and extent of this compound formation. This knowledge could help explain differences in efficacy and response among individuals and pave the way for personalized therapeutic approaches.
Table 1: Key Enzyme Families in Levonorgestrel Metabolism and Areas for Future Study
| Enzyme Family | Known/Suspected Role in Levonorgestrel Metabolism | Future Research Focus |
| Cytochrome P450 (e.g., CYP3A4) | Hydroxylation; metabolism is induced by certain drugs, reducing levonorgestrel plasma levels. wikipedia.orgwww.gov.uk | Characterizing the interplay between CYP-mediated pathways and reductive pathways. |
| Steroid 5α-Reductases (SRD5A) | Suspected in the reduction of the C4-C5 double bond to form dihydrolevonorgestrel, a precursor to tetrahydro metabolites. wikipedia.org | Identification of specific SRD5A isozymes involved and the impact of their genetic polymorphisms. |
| Aldo-Keto Reductases (AKR) | Suspected in the reduction of the 3-keto group to a 3-alpha-hydroxyl group, the final step in forming this compound. nih.gov | Pinpointing specific AKR family members and the functional consequences of their genetic variants. nih.gov |
Investigation into the Role of Gut Microbiota in its Metabolic Transformations
The human gut microbiome is increasingly recognized as a metabolically active organ capable of influencing the fate of many drugs. researchgate.net Studies have demonstrated that hormonal contraceptives can significantly alter the composition and diversity of the gut microbiota. researchgate.netscialert.netnih.gov For example, levonorgestrel use in rats was associated with an increase in the Firmicutes/Bacteroidetes ratio and a rise in genera such as Desulfovibrio. scialert.net
This interaction is bidirectional. The "estrobolome" is a concept describing the collection of gut microbial genes whose products can metabolize estrogens. nih.gov Bacteria possessing enzymes like β-glucuronidase can deconjugate estrogen metabolites, allowing them to be reabsorbed and enter systemic circulation. nih.gov A compelling future research trajectory is to determine if a similar "progestin-metabolizing microbiome" exists. It is plausible that gut bacteria could perform reductive transformations on levonorgestrel or its conjugated metabolites, contributing to the systemic pool of this compound.
Future studies should employ in vitro culture systems using human gut microbiota to assess their capacity to metabolize levonorgestrel directly. luc.edu Identifying specific bacterial species and the enzymes they use for this transformation could reveal a new layer of complexity in progestin pharmacokinetics and present novel targets for modulating drug metabolism.
Table 2: Reported Effects of Levonorgestrel on Gut Microbiota
| Phylum/Genus | Observed Change with Levonorgestrel Administration | Potential Implication for Research |
| Firmicutes/Bacteroidetes Ratio | Increased ratio observed in treated rats. scialert.net | Investigate if this shift correlates with altered metabolite formation. |
| Desulfovibrio | Increased abundance in treated rats. scialert.net | Screen for steroid-metabolizing capabilities. |
| Anaerovorax | Increased abundance in treated rats. scialert.net | Assess potential role in progestin biotransformation. |
| Oscillibacter | Increased abundance in treated rats. scialert.net | Explore metabolic pathways related to steroid compounds. |
Development of Advanced Bioanalytical Tools for Enhanced Sensitivity and Specificity in Metabolite Detection
A thorough investigation of this compound requires robust and highly sensitive analytical methods to accurately quantify its presence in complex biological matrices like plasma and urine. Current state-of-the-art techniques, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have demonstrated excellent sensitivity for the parent drug, levonorgestrel, with lower limits of quantification (LLOQ) reaching picogram-per-milliliter levels. anapharmbioanalytics.comwho.intnih.gov
Future research must build upon this foundation to develop and validate methods specifically for this compound and other related metabolites. A key challenge is the chemical similarity of various stereoisomers of tetrahydronorgestrel, which necessitates high-resolution chromatographic separation coupled with specific mass spectrometric detection. researchgate.net One successful strategy for related compounds involves the synthesis of potential metabolites to serve as authenticated analytical standards, which is then used to develop a specific LC-MS/MS assay to identify them in biological samples. nih.gov
The development of multiplex assays capable of simultaneously measuring levonorgestrel and a panel of its key metabolites would be a significant advancement. Such tools would enable comprehensive pharmacokinetic profiling, providing a clearer picture of metabolic pathways and their variability among individuals. Enhancing the sensitivity of these methods will be crucial for detecting low-abundance metabolites and for studying their distribution in different tissues.
Table 3: Comparison of Bioanalytical Techniques for Levonorgestrel and its Metabolites
| Analytical Method | Typical Lower Limit of Quantification (LLOQ) | Key Advantages | Areas for Future Development |
| HPLC-UV | ~0.005 µg/mL nih.gov | Cost-effective, robust. | Lower sensitivity compared to MS methods. |
| LC-MS/MS | 25-100 pg/mL who.intnih.gov | High sensitivity and specificity, structural information. | Method development for specific isomers of tetrahydronorgestrel. |
| UPLC-MS/MS | 100 pg/mL nih.gov | Faster analysis time, high resolution and sensitivity. researchgate.net | Creation of multiplex panels for simultaneous quantification of parent drug and multiple metabolites. |
Exploration of Potential Non-Genomic Actions or Off-Target Interactions in Cellular Models
Steroid hormones traditionally exert their effects through genomic pathways by binding to nuclear receptors and modulating gene transcription. However, there is a growing body of evidence for rapid, non-genomic actions initiated at the cell surface. nih.govfrontiersin.org Progesterone (B1679170) and certain progestins can trigger these fast-acting signaling cascades through interactions with membrane progesterone receptors (mPRs), leading to changes in intracellular calcium levels and activation of kinase pathways like ERK and PKA. frontiersin.orgoup.comnih.gov These effects occur too rapidly to be explained by gene transcription. oup.com
A critical question is whether this compound possesses such non-genomic activity. The biological effects of levonorgestrel are primarily attributed to its interaction with the nuclear progesterone receptor. Interestingly, one study found that while progesterone induced rapid cell death in ovarian cancer cells via a non-genomic pathway, levonorgestrel did not, despite the presence of mPRs. nih.gov This suggests that metabolic transformation could significantly alter the biological activity profile of the parent compound.
Rational Design of Metabolite-Resistant Progestin Analogs Based on Detailed Metabolic Insights
The principles of metabolism-guided drug design offer a powerful strategy for developing improved therapeutic agents. rsc.org This approach uses a detailed understanding of a drug's metabolic pathways to rationally design new analogs with more desirable properties, such as increased metabolic stability, improved oral pharmacokinetics, and reduced potential for drug-drug interactions. rsc.org By identifying the "metabolic soft spots" on a molecule that are most susceptible to enzymatic attack, medicinal chemists can introduce chemical modifications to block or slow these reactions.
Applying this strategy to levonorgestrel, future research could focus on designing progestin analogs that are resistant to the reductive metabolism that forms this compound. For example, modifications to the A-ring of the steroid nucleus could sterically hinder the approach of 5α-reductase and aldo-keto reductase enzymes. Studies on other progesterone derivatives have shown that the addition of even a methyl group or an extra ring can alter metabolic pathways while retaining desired progestogenic activity. nih.gov
The goal would be to create novel progestins that maintain high affinity for the progesterone receptor but have a more controlled and predictable metabolic fate. This could lead to compounds with higher bioavailability, a more consistent pharmacological profile across diverse patient populations, and a reduced potential for metabolite-driven off-target effects. Computational tools like 3D-QSAR and molecular docking can aid in the virtual screening and optimization of these next-generation progestin candidates. mdpi.com
Q & A
Basic Research Questions
Q. What validated analytical techniques are recommended for identifying Levo-3alpha,5beta-tetrahydronorgestrel in experimental samples?
- Methodological Answer : Infrared (IR) spectroscopy and high-performance liquid chromatography (HPLC) are primary methods for structural confirmation. IR spectroscopy identifies functional groups via characteristic absorption bands, while HPLC with UV detection (e.g., at 240 nm) ensures compound specificity. Purity thresholds (e.g., >98% by area normalization) should align with pharmacopeial standards .
Q. How is the purity of this compound assessed in pharmaceutical research?
- Methodological Answer : Chromatographic methods, such as reverse-phase HPLC with gradient elution, are critical. System suitability tests (e.g., tailing factor <2, theoretical plates >2000) validate column performance. Residual solvents and related substances are quantified using gas chromatography (GC) or mass spectrometry (MS), adhering to USP guidelines for impurity profiling .
Q. What synthetic routes are documented for this compound, and how are stereochemical outcomes controlled?
- Methodological Answer : Stereoselective synthesis often involves catalytic hydrogenation of norgestrel precursors using chiral catalysts (e.g., palladium on carbon with (-)-cinchonidine). Reaction conditions (temperature, pressure) and solvent polarity are optimized to favor the 3α,5β configuration. Nuclear magnetic resonance (NMR) and chiral column HPLC confirm stereochemical purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic stability data for this compound across different in vitro models?
- Methodological Answer : Discrepancies may arise from variations in hepatocyte sources (e.g., human vs. rodent), incubation conditions (e.g., oxygen tension), or analytical sensitivity. A standardized protocol should include:
- Parallel assays : Compare human liver microsomes and primary hepatocytes.
- LC-MS/MS quantification : Use deuterated internal standards to minimize matrix effects.
- Data normalization : Express results as intrinsic clearance (CLint) relative to positive controls (e.g., testosterone). Statistical meta-analysis of historical datasets can identify confounding variables .
Q. What experimental design considerations are critical when comparing the progestogenic activity of this compound to its stereoisomers?
- Methodological Answer :
- Receptor binding assays : Use radiolabeled progesterone receptor (PR) isoforms (PR-A/PR-B) with competitive displacement protocols. Include reference ligands (e.g., R5020) for IC50 normalization.
- Functional assays : Measure transcriptional activation in PR-responsive cell lines (e.g., T47D) via luciferase reporters. Control for off-target effects using PR antagonists (e.g., RU486).
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare potency (EC50) and efficacy (Emax) across isomers. Replicate experiments across independent labs to validate reproducibility .
Q. How can researchers optimize in vivo pharmacokinetic (PK) studies of this compound to account for enterohepatic recirculation?
- Methodological Answer :
- Bile duct cannulation : In rodent models, collect bile at timed intervals post-administration to quantify biliary excretion.
- Mass balance studies : Use <sup>14</sup>C-labeled compound to track fecal and urinary recovery.
- Pharmacokinetic modeling : Apply compartmental models (e.g., NONMEM) to estimate reabsorption rates and adjust dosing regimens for clinical translation .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting results arise, systematically evaluate variables such as assay sensitivity (e.g., lower limit of quantification), biological models (e.g., cell line vs. primary cells), and batch-to-batch compound variability .
- Comparative Studies : Use factorial experimental designs to isolate structural-activity relationships (SAR) between this compound and analogs. Include positive/negative controls and blinded analysis to reduce bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
